(2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
(2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields of science, including chemistry, biology, and medicine. This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a pyrrolidine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine-2-carboxylic acid and 3-(trifluoromethyl)benzyl bromide.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where (S)-pyrrolidine-2-carboxylic acid reacts with 3-(trifluoromethyl)benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution reaction under controlled conditions.
Automated Purification Systems: Employing automated purification systems such as high-performance liquid chromatography (HPLC) for efficient purification.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the trifluoromethyl group or other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation Reagents: Common oxidation reagents include potassium permanganate and chromium trioxide.
Reduction Reagents: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Substitution reactions may involve reagents like alkyl halides or aryl halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the trifluoromethyl group.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
(2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and materials science for the creation of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes or receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction and metabolic pathways, depending on its specific application.
Binding Interactions: The trifluoromethyl group and pyrrolidine ring play crucial roles in the binding interactions with target molecules, enhancing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-4-(3-(Trifluoromethyl)phenyl)pyrrolidine-2-carboxylic acid
- (2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxamide
- (2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylate
Uniqueness
(2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to:
- Chirality : The specific (2S,4R) configuration imparts distinct stereochemical properties, influencing its reactivity and interactions.
- Trifluoromethyl Group : The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design and development.
- Hydrochloride Salt Form : The hydrochloride salt form improves its solubility and stability, facilitating its use in various applications.
Properties
IUPAC Name |
(2S,4R)-4-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2.ClH/c14-13(15,16)10-3-1-2-8(5-10)4-9-6-11(12(18)19)17-7-9;/h1-3,5,9,11,17H,4,6-7H2,(H,18,19);1H/t9-,11+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POALZTWRXIMVHI-XQKZEKTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC(=CC=C2)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=CC=C2)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376041 | |
Record name | (2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049743-55-6 | |
Record name | (2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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